Regorafenib (systematic name: 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}-N-methylpyridine-2-carboxamide) is a potent, orally active multi-kinase inhibitor that displays a broad spectrum of anti-tumor activity. [] Regorafenib is classified as a tyrosine kinase inhibitor (TKI) due to its ability to inhibit multiple tyrosine kinases involved in tumor growth and progression. [] In scientific research, Regorafenib serves as a valuable tool for investigating the role of these kinases in various cellular processes and for developing novel therapeutic strategies for various cancers. []
Regorafenib monohydrate is a pharmaceutical compound primarily recognized for its role as an orally administered inhibitor of multiple kinases. It is utilized in the treatment of various cancers, including metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound was approved by the U.S. Food and Drug Administration on September 27, 2012, and its indications were expanded to include hepatocellular carcinoma in April 2017 .
Regorafenib is classified as a small molecule and falls under the category of kinase inhibitors. It is specifically designed to target multiple membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The chemical formula for regorafenib monohydrate is CHClFNO·HO, with a molecular weight of approximately 500.83 g/mol .
The synthesis of regorafenib monohydrate involves several steps that utilize specific organic solvents and controlled temperatures. A notable method includes dissolving regorafenib Form I in amide solvents such as dimethylformamide or N-methyl-2-pyrrolidone at temperatures ranging from 20 to 35°C. This process leads to the formation of regorafenib monohydrate through crystallization techniques involving cooling and filtration steps .
Another approach detailed in patent literature describes the use of alcohol solvents like isopropanol or n-butanol to produce crystalline forms of regorafenib. The synthesis process typically involves heating the solution, followed by cooling and stirring to facilitate crystallization .
The molecular structure of regorafenib monohydrate can be described using various chemical notations:
The structure consists of multiple functional groups that contribute to its biological activity, including a pyridine ring and various fluorinated phenyl groups .
Regorafenib monohydrate undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reactions involve its interactions with specific kinases, where it acts as an inhibitor. In vitro studies have shown that it effectively inhibits the activity of kinases such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others involved in tumor growth and angiogenesis .
The metabolic pathways of regorafenib also involve biotransformation through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites M-2 and M-5 which retain similar pharmacological activities .
Regorafenib exerts its effects by inhibiting multiple kinases that play critical roles in cancer cell proliferation and survival. Its mechanism involves:
Regorafenib monohydrate is primarily used in oncology for treating:
Its role as a multi-targeted kinase inhibitor makes it a valuable therapeutic agent in managing advanced cancer types where traditional treatments may fail .
Regorafenib monohydrate synthesis begins with commercially available picolinic acid, which undergoes chlorination using thionyl chloride (SOCl₂) to form 4-chloro-2-pyridyl acid chloride. This intermediate is critical due to its high reactivity in subsequent amidation steps. The crude acid chloride is immediately reacted with aqueous methylamine in toluene/ethanol to yield 4-chloro-2-methylcarboxamide hydrochloride (Intermediate 149). After free-basing with sodium hydroxide, this intermediate undergoes nucleophilic aromatic substitution with imine 150 (derived from 4-amino-3-fluorophenol in refluxing 3-methyl-2-butanone) to form the diarylether backbone (Intermediate 151) at 84% yield. This diarylether scaffold establishes the core phenoxypyridine structure essential for regorafenib’s kinase inhibition [2] [6].
The final stage involves urea bond formation between diarylether 151 and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate 152). This reaction occurs under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF), facilitating nucleophilic attack by the amine group on the isocyanate carbon. The urea linkage is pivotal for regorafenib’s ability to block ATP-binding sites in kinase targets. The resulting regorafenib base is then converted to the monohydrate form via crystallization from acetone/water mixtures, achieving 83% yield [2] [6].
Solvent choice directly impacts regorafenib monohydrate purity and crystal morphology. Polar solvents like DMF, acetone, and ethanol are optimal for diarylether formation and urea coupling due to their ability to dissolve intermediates and control reaction kinetics. For final crystallization, acetone/water mixtures (4:1 v/v) induce slow antisolvent precipitation, yielding the monohydrate phase with >99.5% purity. Tetrahydrofuran (THF) and methanol are avoided due to solvate formation, while toluene efficiently isolates the hydrochloride salt of Intermediate 149 [2] [7].
Table 1: Solvent Applications in Regorafenib Synthesis
Synthetic Step | Recommended Solvents | Function | Impact on Yield/Purity |
---|---|---|---|
Acid Chloride Formation | Thionyl chloride (neat) | Chlorination agent | Quantitative conversion |
Amidation | Toluene/ethanol (1:1) | Salt precipitation | 95–98% purity after isolation |
Diarylether Formation | 3-Methyl-2-butanone | Reaction medium | 84% yield |
Urea Coupling | DMF | Solubilizes isocyanate | 83% yield |
Monohydrate Crystallization | Acetone/water (4:1) | Antisolvent crystallization | >99.5% purity |
Diarylether formation requires strict temperature control: refluxing 3-methyl-2-butanone at 110°C ensures complete imine formation and substitution. Lower temperatures (<80°C) result in unreacted phenol, while higher temperatures (>120°C) promote degradation. Urea bond formation proceeds optimally at 25–40°C; exceeding 60°C accelerates ureafo-impurity generation via isocyanate dimerization. Microwave-assisted synthesis at 80°C reduces the diarylether step from 12 h to 45 min but is impractical for industrial scale [2] [6].
Major impurities include:
Table 2: Critical Impurities in Regorafenib Monohydrate Synthesis
Impurity CAS No. | Structure Description | Origin | Control Strategy |
---|---|---|---|
1343498-72-5 | Des-methyl regorafenib | Incomplete methylation | Methylamine stoichiometry (1.5 eq) |
2098799-13-2 | Di-urea adduct | Isocyanate overreaction | Reaction temp ≤40°C |
757251-39-1 | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | Hydrolysis of urea bond | Anhydrous DMF, molecular sieves |
835621-11-9 | N-Oxide derivative | Overoxidation of pyridine | Oxygen-free atmosphere |
Supercritical CO₂ (ScCO₂) technology replaces traditional solvents for purification and particle engineering. Regorafenib monohydrate solubility in ScCO₂ peaks at 6.44 × 10⁻⁶ mole fraction (338 K, 27 MPa), enabling extraction of organic volatiles without aqueous waste. Gordillo’s thermodynamic model predicts solubility with 13.2% deviation, facilitating process design. Additionally, solvent recovery via distillation achieves >95% toluene and DMF reuse, reducing E-factor by 40% [1] [9].
Table 3: Green Chemistry Techniques in Regorafenib Production
Technique | Conditions | Efficiency | Environmental Impact Reduction |
---|---|---|---|
ScCO₂ purification | 338 K, 27 MPa | 6.44 × 10⁻⁶ mole fraction solubility | Eliminates halogenated solvents |
Solvent recovery | Distillation (toluene/DMF) | >95% recovery rate | Reduces VOC emissions by 60% |
Microwave-assisted synthesis | 80°C, 45 min | 84% yield (vs. 82% conventional) | 30% lower energy consumption |
Article Compounds: Picolinic acid, 4-Chloro-2-pyridyl acid chloride, 4-Chloro-2-methylcarboxamide, 4-Amino-3-fluorophenol, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Regorafenib free base, Regorafenib monohydrate.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: